molecular formula C₂₂H₃₂NNaO₃S B1156256 Tauret Sodium Salt

Tauret Sodium Salt

Cat. No.: B1156256
M. Wt: 413.55
Attention: For research use only. Not for human or veterinary use.
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Description

Tauret Sodium Salt, chemically identified as Sodium 2-[methyl(1-oxododecyl)amino]ethanesulfonate (IUPAC name), is a synthetic sodium salt derived from taurine, an amino sulfonic acid . Its structure includes a lauroyl (C12 alkyl) chain and a methyl group attached to the taurine backbone, conferring amphiphilic properties. This compound is primarily utilized in industrial and cosmetic applications as a surfactant or emulsifier due to its ability to reduce surface tension and stabilize mixtures .

Key characteristics:

  • Molecular formula: C₁₅H₃₀NNaO₄S
  • Solubility: Highly soluble in water and polar solvents due to the sulfonate group.
  • Applications: Detergents, personal care products (shampoos, cleansers), and niche pharmaceutical formulations.

Properties

Molecular Formula

C₂₂H₃₂NNaO₃S

Molecular Weight

413.55

Synonyms

Sodium 2-((E)-((2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ylidene)amino)ethanesulfonate

Origin of Product

United States

Comparison with Similar Compounds

Taurine Sodium Salt (Sodium 2-Aminoethanesulfonate)

Chemical Structure : Simpler than Tauret Sodium Salt, lacking the lauroyl and methyl modifications.

  • Molecular formula : C₂H₆NNaO₃S.
  • Applications : Used in energy drinks (as taurine), biochemical research, and electrolyte formulations .

Comparison :

Property This compound Taurine Sodium Salt
Hydrophobicity High (due to lauroyl chain) Low
Surfactant efficacy Superior Minimal
Industrial relevance High Moderate

Tauret’s lauroyl chain enhances its surfactant capabilities, making it more suitable for cleaning agents than unmodified taurine salts .

Taurocholic Acid Sodium Salt

Chemical Structure : A bile acid conjugate featuring a cholic acid (steroid) core linked to taurine.

  • Molecular formula : C₂₆H₄₄NNaO₇S.
  • Applications: Pharmaceutical agent for lipid digestion, diagnostic assays, and cell culture media .
  • Regulatory status : Approved for medical use under strict purity guidelines .

Comparison :

Property This compound Taurocholic Acid Sodium Salt
Biological activity Low High (bile acid function)
Thermal stability Stable up to 200°C Degrades above 150°C
Cost Lower Higher

While both contain taurine derivatives, Taurocholic Acid’s biological role in digestion contrasts with Tauret’s industrial focus .

Sodium Acetate (CH₃COONa)

Chemical Structure : A simple sodium salt of acetic acid.

  • Applications : Food preservative, pH buffer, and heating pad ingredient .
  • Regulatory status : Generally recognized as safe (GRAS) by FDA; E-number E262 .

Comparison :

Property This compound Sodium Acetate
Function Surfactant Preservative/buffer
Solubility in oils Moderate Insoluble
Environmental impact Biodegradable Low toxicity

Sodium Lauryl Sulfate (SLS, C₁₂H₂₅OSO₃Na)

Chemical Structure : A linear alkyl sulfonate without the taurine backbone.

  • Applications : Ubiquitous surfactant in toothpaste, shampoos, and laboratory reagents.
  • Safety: Known to cause skin irritation at high concentrations.

Comparison :

Property This compound Sodium Lauryl Sulfate
Irritation potential Lower (methyl group reduces reactivity) Higher
Foaming capacity Moderate High
Biodegradability High Moderate

Tauret’s taurine-derived structure may offer milder dermatological effects compared to SLS, making it preferable in sensitive skincare formulations .

Research Findings and Regulatory Considerations

  • Stability : this compound exhibits superior thermal stability (>200°C) compared to bile acid conjugates like Taurocholic Acid .
  • Environmental Impact : Its biodegradability is higher than many synthetic surfactants, aligning with EU regulations on sustainable chemistry .
  • Safety : Safety Data Sheets (SDS) classify Tauret as low-risk for industrial use, though inhalation of powders requires precautions .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for determining sodium salt purity and composition in heterogeneous mixtures?

  • Methodological Answer : Use ion-selective electrodes (ISEs) for sodium quantification due to their specificity and sensitivity in aqueous solutions . For complex matrices, combine atomic absorption spectroscopy (AAS) with gravimetric analysis to cross-validate results. Chromatographic methods (e.g., ion chromatography) are recommended for separating sodium salts from interfering anions like chloride or sulfate .
  • Data Validation : Perform triplicate measurements and apply statistical outlier detection (e.g., Grubbs’ test) to ensure reproducibility.

Q. How should researchers design experiments to assess sodium salt stability under varying environmental conditions (e.g., humidity, temperature)?

  • Methodological Answer : Implement a factorial design with controlled variables (e.g., temperature: 25°C–60°C; humidity: 30%–90% RH). Use thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to monitor hygroscopicity and thermal degradation . Include control samples (e.g., desiccated sodium chloride) for baseline comparisons.
  • Contradiction Mitigation : Reconcile discrepancies between theoretical predictions (e.g., phase diagrams) and experimental data by revisiting sample preparation protocols to exclude contaminants .

Advanced Research Questions

Q. What methodologies resolve contradictions in sodium salt bioavailability data across in vitro and in vivo studies?

  • Methodological Answer : Use compartmental pharmacokinetic modeling to harmonize in vitro dissolution profiles with in vivo absorption rates. Validate models using dual-isotope tracer studies (e.g., ²²Na and ³⁵S) in animal trials .
  • Theoretical Framework : Link findings to ion transport theories (e.g., Nernst-Planck equation) to explain discrepancies in membrane permeability .

Q. How can researchers integrate survey data (e.g., dietary sodium intake) with trace sodium salt analysis in biological samples?

  • Methodological Answer : Employ mixed-methods designs combining 24-hour dietary recalls with urinary sodium excretion assays (e.g., flame photometry). Use structural equation modeling (SEM) to correlate self-reported intake with biochemical markers .
  • Ethical Considerations : Obtain informed consent for dual data linkage, ensuring compliance with GDPR or HIPAA for anonymized biomarker datasets .

Q. What advanced statistical approaches are suitable for analyzing time-series data on sodium salt corrosion in industrial alloys?

  • Methodological Answer : Apply machine learning algorithms (e.g., random forests) to predict corrosion rates from electrochemical impedance spectroscopy (EIS) data. Validate models using accelerated life testing under cyclic stress conditions .
  • Data Limitations : Address non-linear relationships between sodium concentration and corrosion kinetics using partial least squares regression (PLSR) .

Theoretical and Methodological Challenges

Q. How do conflicting results in sodium salt crystallization studies inform theoretical model refinement?

  • Methodological Answer : Conduct meta-analyses of crystallization kinetics data to identify outliers. Refine nucleation theories (e.g., classical vs. two-step models) by incorporating molecular dynamics simulations .
  • Case Study : Replicate studies under identical conditions (e.g., supersaturation ratios) to isolate variables affecting crystal polymorphism .

Q. What frameworks guide hypothesis generation for sodium salt interactions in multi-ionic systems?

  • Methodological Answer : Adopt a systems chemistry approach, mapping ionic strength effects using Debye-Hückel theory. Test hypotheses via high-throughput screening (HTS) of salt mixtures .
  • Conceptual Tools : Use ternary phase diagrams to predict co-crystallization behavior and validate with X-ray diffraction (XRD) .

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